molecular formula C₂₇H₂₆O₆ B1140586 Benzyl Dibenzylidene-alpha-D-mannopyranoside CAS No. 58650-53-6

Benzyl Dibenzylidene-alpha-D-mannopyranoside

Cat. No.: B1140586
CAS No.: 58650-53-6
M. Wt: 446.49
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Dibenzylidene-alpha-D-mannopyranoside is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl Dibenzylidene-alpha-D-mannopyranoside typically involves the reaction of benzyl alcohol with alpha-D-mannopyranoside under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the dibenzylidene derivative. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl Dibenzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert solvent such as tetrahydrofuran.

    Substitution: Common reagents include halogenating agents such as thionyl chloride and nucleophiles such as amines.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as benzylidene derivatives, alcohols, and carbonyl compounds .

Scientific Research Applications

Benzyl Dibenzylidene-alpha-D-mannopyranoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl Dibenzylidene-alpha-D-mannopyranoside is unique due to its specific structure, which allows it to interact with a wide range of glycan-binding proteins. This makes it a valuable tool in glycobiology research and its applications in various scientific fields .

Biological Activity

Benzyl dibenzylidene-alpha-D-mannopyranoside (BDM) is a compound of significant interest in the field of glycobiology due to its potential biological activities, including antitumor, immunological, and antimicrobial properties. This article reviews the existing literature on BDM, focusing on its biological activity, synthesis, and potential applications.

Chemical Structure and Synthesis

BDM is a derivative of mannopyranosides, characterized by the presence of benzylidene groups that enhance its biological properties. The synthesis of BDM involves several steps, including the protection of hydroxyl groups and the formation of glycosidic bonds. Typical methods include:

  • Protection of Hydroxyl Groups : Using benzyl ethers to protect hydroxyl groups during synthesis.
  • Glycosylation Reactions : Employing thioglycosides as donors in glycosylation reactions to achieve high stereoselectivity .

The structure can be represented as follows:

C21H22O6(Benzyl dibenzylidene alpha D mannopyranoside)\text{C}_{21}\text{H}_{22}\text{O}_{6}\quad (\text{Benzyl dibenzylidene alpha D mannopyranoside})

Antitumor Activity

Research indicates that BDM exhibits significant antitumor activity. A related compound, methyl 2,3,4,6-di-O-benzylidene alpha-D-mannopyranoside (MeDBMP), was shown to reduce tumor sizes in mouse models without exhibiting toxicity or mutagenic properties . This suggests that BDM may share similar mechanisms of action.

Case Study: Antitumor Effects

  • Model : Mouse mammary carcinoma
  • Results : Significant tumor size reduction observed with no toxicity at tested doses.
  • Mechanism : Potentially acts as a cytotoxic agent liberating benzaldehyde .

Immunological Activity

BDM has been investigated for its immunomodulatory effects. It has been shown to influence various signaling pathways involved in immune responses. Notably, it may modulate the activity of immune cells such as macrophages and T-cells.

Key Findings

  • Inhibition of Inflammatory Pathways : BDM may inhibit NF-κB signaling, which is crucial in inflammatory responses .
  • Potential Use in Autoimmune Conditions : By modulating immune responses, BDM could be beneficial in treating autoimmune diseases.

Antimicrobial Properties

BDM has also demonstrated antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial adhesion and biofilm formation.

Antimicrobial Activity Summary

  • Target Pathogens : Various strains of bacteria including Escherichia coli.
  • Mechanism : Inhibits bacterial adherence by mimicking mannose residues that bacteria use for attachment .

Comparative Biological Activity Table

Biological ActivityRelated CompoundsObserved EffectsReferences
AntitumorMeDBMPTumor size reduction without toxicity
ImmunomodulatoryN/AModulation of NF-κB signaling
AntimicrobialMethyl alpha-D-mannopyranosideInhibition of bacterial adhesion

Properties

IUPAC Name

(1R,2S,6S,7S,9R)-4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMVSYQPIKWCKT-RHYFYCIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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